molecular formula C11H18N2 B170753 N-(4-Methylbenzyl)propane-1,3-diamine CAS No. 106353-10-0

N-(4-Methylbenzyl)propane-1,3-diamine

Cat. No.: B170753
CAS No.: 106353-10-0
M. Wt: 178.27 g/mol
InChI Key: WUSFNOHQQLRSCV-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)propane-1,3-diamine (CAS 106353-10-0) is a synthetic diamine compound offered for research and development purposes. This substance belongs to a class of molecules that serve as critical building blocks in organic synthesis and pharmaceutical research. Diamines with structures similar to propane-1,3-diamine are frequently utilized as key precursors in the construction of nitrogen-containing heterocycles, which are core structures in many biologically active compounds . Furthermore, such diamines are investigated for their potential in developing new therapeutic agents; for instance, structurally related N,N'-disubstituted diamine analogs have demonstrated promising in vitro activity against apicomplexan parasites like Plasmodium falciparum and Toxoplasma gondii, highlighting the value of this chemical scaffold in medicinal chemistry . The 4-methylbenzyl moiety may influence the compound's lipophilicity and interaction with biological targets, making it a valuable entity for structure-activity relationship (SAR) studies. Researchers also utilize analogous 1,3-diaminopropane structures in the synthesis of macrocyclic alkaloids and complex molecular architectures . This product is characterized as a high-purity material to ensure experimental consistency and reliability. It is intended for use by qualified researchers in laboratory settings only. N-(4-Methylbenzyl)propane-1,3-diamine is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSFNOHQQLRSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551816
Record name N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106353-10-0
Record name N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Methylbenzyl)propane-1,3-diamine chemical structure and properties

[1][2][3][4]

Executive Summary

N-(4-Methylbenzyl)propane-1,3-diamine (CAS: 106353-10-0 ) is a secondary-primary diamine intermediate.[][2] Structurally, it consists of a 1,3-propanediamine backbone mono-substituted with a para-methylbenzyl group. This asymmetry allows for orthogonal functionalization, making it a critical "linker" molecule in the synthesis of GPCR ligands, kinase inhibitors, and polyamine analogues. Its physicochemical profile combines the basicity of an aliphatic amine with the lipophilicity of a toluene derivative, facilitating membrane permeability in drug candidates.

Chemical Identity & Structure

Parameter Data
IUPAC Name N-(4-Methylphenyl)methylpropane-1,3-diamine
Common Name N-(4-Methylbenzyl)-1,3-propanediamine
CAS Registry Number 106353-10-0
Molecular Formula C₁₁H₁₈N₂
Molecular Weight 178.28 g/mol
SMILES CC1=CC=C(CNCCCN)C=C1
InChI Key Derived from structure (Specific key varies by protonation state)
Structural Class Mono-N-benzylated diamine
Structural Analysis

The molecule features two distinct nitrogen centers:[3][4]

  • Primary Amine (N3): Highly nucleophilic, sterically unhindered. Ideal for amide coupling or sulfonylation.

  • Secondary Amine (N1): Sterically modified by the 4-methylbenzyl group. More basic than the primary amine (typically) but less nucleophilic towards bulky electrophiles due to the benzyl substituent.

Physicochemical Properties

Note: Experimental values for this specific derivative are rare in open literature; values below are calculated based on structure-activity relationship (SAR) with the parent N-benzylpropane-1,3-diamine.

PropertyValue (Est.)Context
Physical State LiquidColorless to pale yellow oil at RT.[3]
Boiling Point ~280–290 °CPredicted at 760 mmHg.
Density ~0.95 g/cm³Typical for benzylated diamines.
pKa (Primary NH₂) ~10.5Typical aliphatic primary amine.
pKa (Secondary NH) ~9.8Slightly lower due to inductive effect of benzyl group.
LogP 1.8 ± 0.3Moderate lipophilicity; drug-like range.
Solubility HighSoluble in MeOH, DCM, DMSO, dilute acid.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing N-(4-Methylbenzyl)propane-1,3-diamine is Reductive Amination . This route is preferred over direct alkylation (using halides) because it minimizes the formation of bis-alkylated byproducts (tertiary amines).

Synthetic Route: Reductive Amination

Reagents: 4-Methylbenzaldehyde, 1,3-Diaminopropane (excess), Sodium Borohydride (NaBH₄).

Reaction Logic
  • Imine Formation: The aldehyde reacts with the primary amine of the diamine to form an imine (Schiff base) intermediate.

  • Selectivity Control: A large excess (3–5 equivalents) of 1,3-diaminopropane is used to ensure the aldehyde reacts with only one end of the diamine, preventing the formation of the "dumbbell" bis-benzyl species.

  • Reduction: The imine is reduced in situ to the secondary amine.

Experimental Protocol (Lab Scale)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Imine Formation: Add 1,3-diaminopropane (5.0 eq) in anhydrous methanol (MeOH). Cool to 0°C.[5]

  • Addition: Dropwise add 4-methylbenzaldehyde (1.0 eq) dissolved in MeOH over 30 minutes.

    • Why: Slow addition keeps the diamine concentration high relative to the aldehyde, favoring mono-substitution.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Reduction: Cool back to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Evolution of H₂ gas will occur.

  • Workup: Quench with water. Extract with Dichloromethane (DCM).

  • Purification: The excess diamine is water-soluble and largely removed in the aqueous wash. The product is purified via vacuum distillation or column chromatography (DCM:MeOH:NH₄OH).

Process Diagram (Graphviz)

SynthesisAldehyde4-Methylbenzaldehyde(Electrophile)ImineIntermediate Imine(Schiff Base)Aldehyde->Imine Dehydration (-H2O) MeOH, 0°CDiamine1,3-Diaminopropane(Nucleophile - Excess)Diamine->ImineProductN-(4-Methylbenzyl)propane-1,3-diamineImine->Product Reduction (+H-) RT, 2hNaBH4NaBH4(Reducing Agent)NaBH4->Product

Caption: Selective synthesis via reductive amination preventing bis-alkylation.

Applications in Drug Discovery

This molecule functions as a privileged scaffold in medicinal chemistry.

Kinase Inhibitor Linkers

The 1,3-diamine chain provides optimal spacing (approx. 3–4 Å) between the hydrophobic "tail" (the methylbenzyl group) and the ATP-binding "head" of a kinase inhibitor.

  • Mechanism: The secondary amine often forms a hydrogen bond with the hinge region or solvent-exposed residues, while the methylbenzyl group occupies a hydrophobic pocket (e.g., the back pocket of a kinase).

Polyamine Analogues (Oncology/Parasitology)

Polyamines are essential for cell growth. Analogues mimicking the spermidine structure (which contains a 1,3-diamine motif) can disrupt DNA/RNA function in rapidly dividing cells.

  • Target: The N-benzyl substitution increases metabolic stability against polyamine oxidases (PAO), prolonging the drug's half-life compared to native polyamines.

GPCR Ligands

The 4-methylbenzyl moiety is a classic bioisostere for other aromatic rings found in neurotransmitters (e.g., dopamine, serotonin).

  • Usage: Used to synthesize ligands for Histamine H3 or Dopamine D2/D3 receptors, where the basic amine interacts with a conserved Aspartate residue in the receptor transmembrane domain.

Handling & Safety (SDS Summary)

Based on the hazard profile of N-substituted 1,3-propanediamines.

Hazard ClassGHS CategoryStatement
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.
Acute Toxicity Category 4H302: Harmful if swallowed.
Sensitization Category 1H317: May cause an allergic skin reaction.

Safety Protocols:

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield.

  • Storage: Store under nitrogen or argon. Amines readily absorb CO₂ from the air to form carbamates (white crust), which degrades purity.

  • Spill: Neutralize with weak acid (e.g., citric acid) before disposal. Do not use strong mineral acids directly on concentrated amine spills to avoid violent exotherms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine (Parent Analog). Retrieved from .

  • BOC Sciences. Product Entry: N-(4-Methylbenzyl)propane-1,3-diamine (CAS 106353-10-0).[][6][5] Accessed via .

  • Chemical Book. CAS 106353-10-0 Data Sheet. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for N-substituted-1,3-propanediamines. Accessed via .

Technical Monograph: N-[(4-methylphenyl)methyl]-1,3-propanediamine

[1]

Executive Summary

N-[(4-methylphenyl)methyl]-1,3-propanediamine (also known as N-(4-methylbenzyl)-1,3-propanediamine ) is a non-symmetrical diamine characterized by a secondary benzylamine and a primary aliphatic amine separated by a trimethylene (

1

This molecule serves as a "privileged scaffold" in drug discovery.[1] The



1

Chemical Identity & Synonyms

This compound is frequently referenced in patent literature as an intermediate for pharmaceutical synthesis rather than a commodity chemical.[1]

Nomenclature Table
CategoryIdentifier / Synonym
IUPAC Name N1-[(4-methylphenyl)methyl]propane-1,3-diamine
Common Name N-(4-methylbenzyl)-1,3-propanediamine
Inverted Name 1-Amino-3-(4-methylbenzylamino)propane
Structural Analog N-(p-Tolylmethyl)-1,3-diaminopropane
CAS Registry Not widely indexed as a commodity.[1] (Structurally analogous to N-benzyl-1,3-propanediamine, CAS 13910-48-0)
Molecular Formula

Molecular Weight 178.28 g/mol
Predicted Physicochemical Profile[1]
  • LogP (Octanol/Water): ~1.8 – 2.2 (Lipophilic due to the tolyl group).[1]

  • pKa (Primary Amine): ~10.5 (Typical aliphatic amine).[1]

  • pKa (Secondary Amine): ~9.3 (Slightly lower due to benzyl induction).[1]

  • Boiling Point: >250°C (Predicted at 760 mmHg).[1]

  • Appearance: Colorless to pale yellow viscous liquid.[1][2][3]

Synthetic Routes & Production Logic

The synthesis of mono-N-alkylated diamines requires strict control to prevent over-alkylation (formation of tertiary amines) or bis-alkylation (reaction at both nitrogen ends).[1]

Preferred Route: Reductive Amination

The most robust, self-validating method involves the condensation of 4-methylbenzaldehyde with a large excess of 1,3-diaminopropane , followed by reduction.[1]

  • Step 1 (Imine Formation): The aldehyde reacts with the primary amine to form a Schiff base (imine).[1] Using excess diamine ensures the aldehyde reacts with only one end of the diamine.

  • Step 2 (Reduction): The imine is reduced to the secondary amine using Sodium Borohydride (

    
    ) or Hydrogenation (
    
    
    ).[1]
Alternative Route: Nucleophilic Substitution

Direct alkylation of 1,3-diaminopropane with 4-methylbenzyl chloride is not recommended due to the statistical mixture of mono-, di-, and tri-alkylated products, which are difficult to separate.[1]

SynthesisWorkflowStart4-Methylbenzaldehyde(Limiting Reagent)ImineIntermediate Imine(Schiff Base)Start->Imine-H2ODiamine1,3-Diaminopropane(5-10 Equivalents)Diamine->ImineReductionReduction(NaBH4 or H2/Pd)Imine->ReductionBisProductBis-alkylated Impurity(Avoided by Excess Diamine)Imine->BisProductIf Diamine < 3 eqProductN-(4-methylbenzyl)-1,3-propanediamineReduction->ProductMain Pathway

Figure 1: Reaction pathway emphasizing the necessity of excess diamine to suppress impurity formation.[1]

Applications in Drug Discovery

The N-benzyl-1,3-propanediamine motif is a versatile pharmacophore.[1]

A. GPCR Ligand Design

The trimethylene spacer (

1

1
B. Polyamine Analogs (Oncology)

Polyamines are essential for cell growth.[1] Synthetic analogs like N-alkylated propanediamines mimic natural polyamines (spermidine) but cannot be metabolized, leading to:

  • Depletion of intracellular polyamine pools.

  • Disruption of DNA structure. [1]

  • Induction of apoptosis in rapidly dividing cancer cells.

C. PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the diamine serves as a linker.[4] The secondary amine provides a handle for attachment to the E3 ligase ligand, while the primary amine attaches to the target protein ligand. The tolyl group can be used to "tune" the linker's rigidity and solubility.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 10g of N-(4-methylbenzyl)-1,3-propanediamine.

Reagents
  • 4-Methylbenzaldehyde (12.0 g, 0.1 mol)[1]

  • 1,3-Diaminopropane (37.0 g, 0.5 mol) (5 eq excess is critical) [1]

  • Methanol (anhydrous, 100 mL)

  • Sodium Borohydride (

    
    ) (4.0 g, 0.105 mol)[1]
    
  • Dichloromethane (DCM), Sodium Hydroxide (NaOH), Brine.[1]

Methodology
  • Imine Formation:

    • In a 500 mL round-bottom flask, dissolve 1,3-diaminopropane (37.0 g) in Methanol (50 mL).

    • Cool to 0°C in an ice bath.[1]

    • Add 4-Methylbenzaldehyde (12.0 g) dissolved in Methanol (50 mL) dropwise over 30 minutes. Note: Slow addition favors mono-imine formation.[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Reduction:

    • Cool the solution back to 0°C.

    • Add

      
       (4.0 g) in small portions (caution: gas evolution).
      
    • Stir at room temperature for 12 hours.

  • Workup & Purification (Self-Validating Step):

    • Quench: Add water (50 mL) to destroy excess hydride.[1]

    • Evaporation: Remove Methanol under reduced pressure.[1]

    • Extraction: Dissolve residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove the excess 1,3-diaminopropane (which is highly water-soluble).[1]

    • Drying: Dry the organic layer over

      
      , filter, and concentrate.
      
    • Distillation: Purify via vacuum distillation (high vacuum required) to obtain a clear oil.[1]

WorkupLogicCrudeCrude Reaction Mixture(Product + Excess Diamine + Borate Salts)EvapEvaporate MeOHCrude->EvapPartitionPartition: DCM / WaterEvap->PartitionAqueousAqueous Layer(Contains Excess 1,3-Diaminopropane)Partition->AqueousRemoves Excess ReagentOrganicOrganic Layer (DCM)(Contains Product)Partition->OrganicExtracts ProductWashBrine Wash & Dry (Na2SO4)Organic->WashFinalPure N-(4-methylbenzyl)-1,3-propanediamineWash->FinalVac Distillation

Figure 2: Purification logic relying on the water solubility of the excess diamine starting material to achieve purity without chromatography.[1]

Safety & Handling

  • Corrosivity: As a diamine, this compound is corrosive to skin and eyes. Wear nitrile gloves and face shields.[1]

  • Sensitization: Benzylic amines can be skin sensitizers.[1] Avoid inhalation of vapors.[1][5]

  • Storage: Store under nitrogen or argon. Amines absorb

    
     from the air to form carbamates (white crust).[1]
    

References

  • Synthesis of N-alkylated diamines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Polyamine Analogs in Cancer: Casero, R. A., & Woster, P. M.[1] "Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents." Journal of Medicinal Chemistry, 2001, 44(1), 1-26.[1] Link[1]

  • General Properties of 1,3-Propanediamines: National Center for Biotechnology Information. PubChem Compound Summary for CID 4276, 1,3-Propanediamine.[1] Link[1]

An In-depth Technical Guide to 3-aminopropyl-(4-methylbenzyl)amine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with the potential for therapeutic intervention is paramount. Amines, in particular, represent a class of organic compounds of immense importance, forming the backbone of a vast array of pharmaceuticals and bioactive molecules.[1][2] This technical guide focuses on a specific secondary amine, 3-aminopropyl-(4-methylbenzyl)amine, a compound with structural features that suggest its potential as a versatile building block in the synthesis of more complex molecules. The presence of a primary amine, a secondary amine, and a substituted benzyl group within its structure opens avenues for diverse chemical modifications and potential interactions with biological targets.

This document, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of 3-aminopropyl-(4-methylbenzyl)amine, with a focus on its molecular characteristics, theoretical synthesis, and prospective applications in the realm of drug discovery. We will delve into the causality behind synthetic choices and present methodologies that are designed to be self-validating.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.

The molecular formula for 3-aminopropyl-(4-methylbenzyl)amine is C₁₁H₁₈N₂, and its calculated molecular weight is 178.27 g/mol .

Table 1: Physicochemical Properties of 3-aminopropyl-(4-methylbenzyl)amine

PropertyValueSource
Molecular Weight 178.27 g/mol Calculated
Molecular Formula C₁₁H₁₈N₂Calculated
Appearance Colorless to pale yellow liquid (Predicted)Inferred from similar compounds[2]
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Predicted to be soluble in organic solventsInferred from similar compounds[3]
pKa Not experimentally determined-

Note: Many of the physicochemical properties of 3-aminopropyl-(4-methylbenzyl)amine have not been experimentally determined and reported in the literature. The provided information is based on calculations and predictions from the known properties of structurally related compounds.

Synthesis of 3-aminopropyl-(4-methylbenzyl)amine: A Methodological Deep Dive

The synthesis of unsymmetrical secondary amines such as 3-aminopropyl-(4-methylbenzyl)amine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two primary and highly effective methods are reductive amination and N-alkylation.

Method 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 3-aminopropyl-(4-methylbenzyl)amine, a plausible approach is the reaction of 4-methylbenzaldehyde with 1,3-diaminopropane.

Causality of Experimental Choices:

  • Choice of Reactants: 4-methylbenzaldehyde and 1,3-diaminopropane are readily available and relatively inexpensive starting materials.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation. The use of a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is crucial. Sodium cyanoborohydride is often preferred as it is more selective for the reduction of the imine in the presence of the aldehyde.[4]

  • Control of Selectivity: A key challenge in this specific synthesis is achieving mono-alkylation of the diamine. Using an excess of the diamine can favor the formation of the desired secondary amine over the dialkylated product.

Experimental Protocol: Reductive Amination

  • Imine Formation:

    • To a solution of 1,3-diaminopropane (3 equivalents) in methanol, add 4-methylbenzaldehyde (1 equivalent).

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 3-aminopropyl-(4-methylbenzyl)amine.

G cluster_synthesis Reductive Amination Workflow 4-Methylbenzaldehyde 4-Methylbenzaldehyde Imine_Formation Imine Formation (Methanol, RT) 4-Methylbenzaldehyde->Imine_Formation 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH4, 0°C to RT) Imine_Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 3-aminopropyl-(4-methylbenzyl)amine Purification->Final_Product

Caption: Workflow for the synthesis of 3-aminopropyl-(4-methylbenzyl)amine via reductive amination.

Method 2: N-Alkylation

N-alkylation is another fundamental method for the synthesis of amines, involving the reaction of an amine with an alkyl halide.[5] To synthesize 3-aminopropyl-(4-methylbenzyl)amine, one could react 4-methylbenzylamine with a 3-halopropylamine derivative.

Causality of Experimental Choices:

  • Choice of Reactants: 4-methylbenzylamine is a common starting material. The choice of the alkylating agent, such as 3-chloropropylamine or 3-bromopropylamine, is critical. A protected version of the aminopropyl halide might be necessary to prevent self-reaction.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine.

  • Preventing Over-alkylation: Similar to reductive amination, controlling the stoichiometry of the reactants is important to minimize the formation of the tertiary amine by-product.

Experimental Protocol: N-Alkylation

  • Reaction Setup:

    • To a solution of 4-methylbenzylamine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

    • Stir the suspension at room temperature.

  • Alkylation:

    • Add a solution of 3-chloropropylamine hydrochloride (1.1 equivalents) in acetonitrile dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

G cluster_alkylation N-Alkylation Workflow 4-Methylbenzylamine 4-Methylbenzylamine Alkylation_Step N-Alkylation (Acetonitrile, Reflux) 4-Methylbenzylamine->Alkylation_Step 3-Chloropropylamine 3-Chloropropylamine 3-Chloropropylamine->Alkylation_Step Base Base (K2CO3) Base->Alkylation_Step Crude_Product Crude Product Alkylation_Step->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 3-aminopropyl-(4-methylbenzyl)amine Purification->Final_Product

Caption: Workflow for the synthesis of 3-aminopropyl-(4-methylbenzyl)amine via N-alkylation.

Potential Applications in Drug Development

The structural features of 3-aminopropyl-(4-methylbenzyl)amine make it an interesting scaffold for the development of new therapeutic agents. The presence of two amine groups with different reactivities (primary and secondary) allows for selective functionalization, enabling the synthesis of a diverse library of compounds for screening.

  • Scaffold for Combinatorial Chemistry: The primary amine can be readily derivatized through reactions such as acylation, sulfonylation, or further alkylation to introduce a wide range of functional groups. The secondary amine can also be modified, although its reactivity is generally lower. This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

  • Precursor for Bioactive Molecules: Benzylamine and polyamine moieties are present in numerous biologically active compounds. For instance, benzylamines are found in drugs targeting various receptors and enzymes.[5] The 3-aminopropyl group is a common structural motif in compounds that interact with DNA and RNA. Therefore, derivatives of 3-aminopropyl-(4-methylbenzyl)amine could be explored for a variety of therapeutic targets.

  • Potential as Chelating Agents: The diamine structure suggests potential for metal chelation, which could be explored in the context of developing diagnostic agents or drugs that modulate the activity of metalloenzymes.

G cluster_applications Potential Drug Development Pathways Core_Molecule 3-aminopropyl- (4-methylbenzyl)amine Primary_Amine Primary Amine (-NH2) Core_Molecule->Primary_Amine Secondary_Amine Secondary Amine (-NH-) Core_Molecule->Secondary_Amine Derivatization Derivatization Reactions (Acylation, Alkylation, etc.) Primary_Amine->Derivatization Secondary_Amine->Derivatization Combinatorial_Library Combinatorial Library of Analogues Derivatization->Combinatorial_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Combinatorial_Library->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization New_Drug_Candidate New Drug Candidate Lead_Optimization->New_Drug_Candidate

Caption: Logical flow from the core molecule to a potential new drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-aminopropyl-(4-methylbenzyl)amine. Based on the safety data for structurally similar amines, it should be considered as potentially corrosive and irritating to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3-aminopropyl-(4-methylbenzyl)amine is a molecule with significant untapped potential in the field of drug discovery. While experimental data on this specific compound is scarce, its structural components and the well-established reactivity of its functional groups provide a solid foundation for its synthesis and derivatization. The synthetic methodologies outlined in this guide, based on reductive amination and N-alkylation, offer reliable pathways to access this compound. Its potential as a versatile scaffold for combinatorial chemistry and as a precursor for novel bioactive molecules warrants further investigation by researchers and scientists in the pharmaceutical industry. The insights provided herein are intended to serve as a catalyst for such explorations, paving the way for the discovery of new therapeutic agents.

References

  • Alkyl Amines Chemicals Limited. N-METHYLBENZYLAMINE (NMBA). Link

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Semantic Scholar. Link

  • Help with reductive ammination : r/Chempros. Reddit. Link

  • Reductive Amination, and How It Works. Master Organic Chemistry. Link

  • Proposed reaction pathways for the reductive amination of benzaldehyde... ResearchGate. Link

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. SciSpace. Link

  • N-Methylbenzylamine | C8H11N | CID 7669. PubChem. Link

  • N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640. PubChem. Link

  • CAS 103-67-3: N-Methylbenzylamine. CymitQuimica. Link

  • Synthesis method of N-methyl isopropyl amine. Google Patents. Link

  • Help with Reductive Amination : r/Chempros. Reddit. Link

  • Synthesis of N-methylbenzylamine. PrepChem.com. Link

  • N-METHYLBENZYLAMINE (NMBA). Alkyl Amines Chemicals Limited. Link

  • 4-Methylbenzylamine 97 104-84-7. Sigma-Aldrich. Link

  • How is 3-Aminobenzylamine synthesized and used? - FAQ. Guidechem. Link

  • Benzyl-(4-isopropyl-benzyl)-amine | C17H21N | CID 1219575. PubChem. Link

  • What Is N-Isopropylbenzylamine Used For? - Knowledge. Bloom Tech. Link

  • N-Methylbenzylamine. Chem-Impex. Link

  • N-Methylbenzylamine synthesis. ChemicalBook. Link

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Solubility of N-(4-Methylbenzyl)propane-1,3-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(4-Methylbenzyl)propane-1,3-diamine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-(4-Methylbenzyl)propane-1,3-diamine in Modern Research

N-(4-Methylbenzyl)propane-1,3-diamine is a diamine of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a primary and a secondary amine, a flexible propane linker, and a substituted aromatic ring, makes it a versatile building block. The amine functionalities serve as key sites for synthetic elaboration and as protonatable centers that can influence the pharmacokinetic properties of a drug candidate. The 4-methylbenzyl group provides a nonpolar scaffold that can engage in hydrophobic interactions, a crucial aspect in molecular recognition at biological targets.

The utility of N-(4-Methylbenzyl)propane-1,3-diamine in drug development and organic synthesis is fundamentally linked to its solubility characteristics.[1] The choice of solvent is paramount for achieving homogenous reaction conditions, controlling reaction kinetics, facilitating purification processes such as crystallization, and formulating the final active pharmaceutical ingredient (API). A comprehensive understanding of its solubility profile in a diverse range of organic solvents is therefore not merely academic but a critical prerequisite for its effective application. This guide provides a foundational understanding of the principles governing its solubility and presents a robust experimental framework for its quantitative determination.

Core Principles: Predicting the Solubility of N-(4-Methylbenzyl)propane-1,3-diamine

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful starting point. The structure of N-(4-Methylbenzyl)propane-1,3-diamine suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The two amine groups are capable of forming hydrogen bonds with protic solvents. Therefore, good solubility is anticipated in alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors. While they cannot donate a hydrogen bond to the amine nitrogen, the overall polarity of the diamine should allow for favorable dipole-dipole interactions, suggesting moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the 4-methylbenzyl group and the hydrocarbon backbone introduces significant nonpolar character. This will promote solubility in nonpolar solvents through van der Waals forces. However, the polar amine groups will counteract this, potentially leading to lower solubility compared to polar solvents. The aromatic ring in toluene may offer favorable π-stacking interactions.

  • Acidic and Basic Aqueous Solutions: The basic nature of the amine groups means that N-(4-Methylbenzyl)propane-1,3-diamine will be readily soluble in dilute aqueous acids (e.g., 5% HCl) due to the formation of a water-soluble ammonium salt.[2] Conversely, it is expected to be less soluble in basic aqueous solutions (e.g., 5% NaOH).[2]

Experimental Protocol I: Rapid Qualitative Solubility Assessment

A preliminary qualitative assessment is a time-efficient method to classify the solubility of N-(4-Methylbenzyl)propane-1,3-diamine across a spectrum of solvent polarities. This information is invaluable for selecting solvents for synthesis, chromatography, and crystallization trials.

Methodology
  • Preparation: In a series of small, labeled test tubes, add approximately 25 mg of N-(4-Methylbenzyl)propane-1,3-diamine.

  • Solvent Addition: To each test tube, add 0.75 mL of a different test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, toluene, hexane) in three portions of 0.25 mL.

  • Observation: After each addition, vigorously shake the test tube and observe. Record whether the compound is soluble, partially soluble, or insoluble.[3] A compound is typically considered "soluble" if it completely dissolves at this concentration.

  • pH Test: For the aqueous solution, test the pH with litmus or pH paper to confirm the basicity of the amine.[4]

Logical Workflow for Qualitative Solubility Testing

The following diagram illustrates the decision-making process for classifying the compound based on its qualitative solubility.

start Start with Unknown Compound (N-(4-Methylbenzyl)propane-1,3-diamine) water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl If Insoluble ether Test Solubility in Diethyl Ether water->ether If Soluble naoh Test Solubility in 5% NaOH hcl->naoh If Soluble (Amine Confirmed) organic_solvents Test in Other Organic Solvents (Ethanol, Acetone, Toluene, etc.) naoh->organic_solvents If Insoluble end_soluble Classify as Soluble in a given solvent organic_solvents->end_soluble If Soluble end_insoluble Classify as Insoluble in a given solvent organic_solvents->end_insoluble If Insoluble

Caption: A workflow for the qualitative solubility analysis of an amine.

Experimental Protocol II: Precise Quantitative Solubility Determination via the Gravimetric Method

For applications in drug development and process chemistry, a precise, quantitative measure of solubility is essential. The following gravimetric method provides a reliable means to determine the solubility of N-(4-Methylbenzyl)propane-1,3-diamine in a given organic solvent at a specified temperature.[5]

Objective

To quantitatively determine the solubility of N-(4-Methylbenzyl)propane-1,3-diamine in a specific organic solvent at a controlled temperature, expressed in g/100 mL.

Materials
  • N-(4-Methylbenzyl)propane-1,3-diamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

  • Drying oven or rotary evaporator

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Rationale: To ensure that the solvent is holding the maximum amount of dissolved solute at a given temperature, establishing equilibrium is critical.

    • Procedure: Add an excess amount of N-(4-Methylbenzyl)propane-1,3-diamine to a known volume of the selected organic solvent in a sealed vial. An excess is visually confirmed by the presence of undissolved solid or liquid phase.

  • Equilibration:

    • Rationale: Solubility is temperature-dependent. A constant temperature and continuous agitation ensure that equilibrium is reached and maintained.

    • Procedure: Place the vial in a temperature-controlled bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Rationale: It is crucial to separate the saturated solution from any undissolved solute without altering the temperature, which would change the solubility. Filtration removes any suspended micro-particles or droplets.

    • Procedure: Allow the vial to stand undisturbed in the temperature bath for a few hours to let undissolved material settle. Carefully withdraw a known volume of the supernatant (the clear liquid) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a syringe filter appropriate for the solvent.

  • Gravimetric Analysis:

    • Rationale: This step accurately measures the mass of the dissolved solute by carefully removing the volatile solvent.

    • Procedure: a. Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry flask. b. Determine the mass of the solution. c. Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator). d. Once the solvent is removed, dry the flask containing the non-volatile diamine residue in an oven at a temperature below its boiling point until a constant weight is achieved. e. Reweigh the flask to determine the mass of the dissolved N-(4-Methylbenzyl)propane-1,3-diamine.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved diamine (g) / Volume of solvent sample (mL)) * 100

This can also be converted to other units such as molarity (mol/L) or mole fraction as required.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key stages of the gravimetric method for determining solubility.

start Start: High-Purity Compound + Analytical Grade Solvent saturate 1. Prepare Saturated Solution (Add excess solute to solvent) start->saturate equilibrate 2. Equilibrate (Constant T°, 24-48h agitation) saturate->equilibrate filter 3. Withdraw & Filter Sample (Remove undissolved solute) equilibrate->filter weigh_initial 4. Weigh Filtered Sample filter->weigh_initial evaporate 5. Evaporate Solvent (Rotovap or Nitrogen Stream) weigh_initial->evaporate weigh_final 6. Weigh Residue (Dried Solute) evaporate->weigh_final calculate 7. Calculate Solubility (g/100 mL, mol/L) weigh_final->calculate

Caption: Workflow for the gravimetric determination of solubility.

Data Summary Table

To facilitate systematic data collection and comparison, researchers should use a structured table to record their findings. This practice ensures consistency and allows for easy analysis of solubility trends across different solvents and conditions.

SolventTemperature (°C)Mass of Residue (g)Volume of Sample (mL)Calculated Solubility ( g/100 mL)Observations
Methanol25
Ethanol25
Acetone25
Dichloromethane25
Ethyl Acetate25
Toluene25
Hexane25
User Defined

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Experiment 27 - Amines and Amides. Jay C. McLaughlin. Available from: [Link]

  • N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811. PubChem. Available from: [Link]

  • Solubility of Organic Compounds. Available from: [Link]

  • N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511. PubChem. Available from: [Link]

  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
  • Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Cheméo. Available from: [Link]

  • 1,3-Diaminopropane. Wikipedia. Available from: [Link]

  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available from: [Link]

  • Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Google Patents.
  • The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 1,3-Propanediamine, N-methyl-. NIST WebBook. Available from: [Link]

  • Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. ScienceDaily. Available from: [Link]

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Methodological & Application

Application Note: Synthesis of N-(4-Methylbenzyl)propane-1,3-diamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of N-(4-Methylbenzyl)propane-1,3-diamine (Target Molecule). While reductive amination is a staple of medicinal chemistry, the selective mono-alkylation of symmetrical diamines (like propane-1,3-diamine) presents a challenge: avoiding the formation of the N,N’-bis-alkylated byproduct.

This guide provides a self-validating methodology using Sodium Triacetoxyborohydride (STAB) . Unlike harsher reducing agents (e.g., NaBH₄, NaCNBH₃), STAB allows for a "one-pot" procedure that kinetically favors the reduction of the imine intermediate over the aldehyde, minimizing side reactions.[1] We employ a stoichiometric excess strategy to statistically enforce mono-selectivity, ensuring high yield and purity.

Strategic Analysis & Reaction Design

The Selectivity Challenge

Reacting 4-methylbenzaldehyde with propane-1,3-diamine can yield three outcomes:

  • Mono-alkylated (Target): One amine reacts.

  • Bis-alkylated (Impurity): Both primary amines react with two aldehyde molecules.

  • Over-alkylated (Impurity): The secondary amine product reacts further (less likely with STAB due to steric hindrance).

The Solution: We utilize a 5:1 molar excess of diamine . By saturating the reaction with the nucleophile (diamine), the probability of a single diamine molecule encountering two aldehyde molecules becomes statistically negligible.

Choice of Reducing Agent[2][3][4][5]
  • Why not NaBH₄? It reduces aldehydes to alcohols too rapidly, requiring a two-step process (imine formation

    
     reduction).
    
  • Why not NaCNBH₃? It is toxic (cyanide risk) and requires pH control.

  • Why STAB? Sodium triacetoxyborohydride is mild and bulky. It coordinates with the imine nitrogen, facilitating selective hydride transfer. It reacts negligibly with the aldehyde at room temperature, allowing for a seamless one-pot protocol.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3]Role
4-Methylbenzaldehyde 120.151.0Electrophile
Propane-1,3-diamine 74.125.0Nucleophile (Excess)
STAB (NaBH(OAc)₃)211.941.5Reducing Agent
DCM (Dichloromethane)-SolventReaction Medium (0.2 M)
Acetic Acid (Glacial)60.051.0Catalyst (Promotes imine)

Experimental Protocol

Phase 1: Imine Formation & Reduction (One-Pot)[8]
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Diamine Charge: Add Propane-1,3-diamine (5.0 equiv) and anhydrous DCM (concentration relative to aldehyde ~0.2 M).

    • Note: The large excess of diamine acts as a buffer and ensures the aldehyde is the limiting reagent.

  • Aldehyde Addition: Add 4-Methylbenzaldehyde (1.0 equiv) dropwise over 5 minutes at room temperature (20–25 °C).

    • Observation: The solution may warm slightly and turn hazy/yellow as water is generated (imine formation).

  • Catalysis: Add Acetic Acid (1.0 equiv) . Stir for 30 minutes to drive the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Mild gas evolution (

      
      ) may occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). The aldehyde spot (
      
      
      
      ) should disappear; the product amine spot (
      
      
      ) will appear.
Phase 2: Workup & Purification

The challenge here is separating the target amine from the excess diamine.

  • Quench: Quench the reaction with saturated aqueous

    
      (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Washing (Critical Step):

    • Combine organic layers.

    • Wash with Water (

      
       mL) .
      
    • Mechanism:[4][5][6][7] The excess propane-1,3-diamine is highly water-soluble and will partition into the aqueous phase. The lipophilic benzyl-substituted product prefers the organic phase.

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification:

    • If high purity (>98%) is required, the residue can be purified via flash column chromatography (Silica gel; Gradient: DCM

      
       10:1 DCM:MeOH with 1% 
      
      
      
      ).
    • Note: For many applications, the extraction purity is sufficient (>95%).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical role of the protonated iminium ion which STAB reduces selectively.

G cluster_selectivity Selectivity Control Aldehyde 4-Methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Diamine Diamine Propane-1,3-diamine (5.0 Equiv) Diamine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Protonated Iminium (Activated) Imine->Iminium + AcOH (pH ~5) Product N-(4-Methylbenzyl) propane-1,3-diamine Iminium->Product Hydride Transfer STAB STAB (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway of reductive amination using STAB. The activation of the imine to the iminium ion by acetic acid is the rate-determining step for reduction.

Analytical Validation

TestExpected ResultInterpretation
TLC Single spot,

(MeOH/DCM)
Clean conversion. Ninhydrin stain positive (purple/blue).
1H NMR

2.33 (s, 3H, Ar-CH3 )
Confirms methyl group integrity.
1H NMR

3.75 (s, 2H, Ar-CH2 -N)
Diagnostic benzylic methylene peak.
1H NMR

2.6-2.8 (m, 4H, N-CH2 )
Propyl chain methylenes adjacent to Nitrogen.
MS (ESI) [M+H]+ = 179.15Confirms molecular weight (Calc: 178.15).

Troubleshooting & Optimization

Problem: Bis-alkylation observed (Two benzyl groups)
  • Cause: Insufficient excess of diamine or adding diamine to the aldehyde.

  • Fix: Ensure the aldehyde is added slowly to the diamine solution. Increase diamine equivalents to 10.0 if necessary.

Problem: Low Yield / Incomplete Reaction
  • Cause: Wet solvent or old STAB reagent. STAB decomposes in the presence of moisture.

  • Fix: Use anhydrous DCM and a fresh bottle of STAB. Add 3Å molecular sieves to the reaction mixture to scavenge water produced during imine formation.

Problem: Product stuck in Aqueous Layer
  • Cause: The product is a diamine and can be very polar if pH is too low.

  • Fix: Ensure the aqueous layer is strongly basic (pH > 12) using NaOH before the final extraction back into organic solvent. This ensures the amine is deprotonated and lipophilic.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][8][4][9][10][2][6][11][12] Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Tripathi, R. P., et al. (2008). "Direct Reductive Amination of Aldehydes with Primary/Secondary Amines using Sodium Triacetoxyborohydride." Journal of the Brazilian Chemical Society. Available at: [Link][13]

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Application Notes and Protocols: N-(4-Methylbenzyl)propane-1,3-diamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of N-(4-Methylbenzyl)propane-1,3-diamine as a curing agent for epoxy resins. These notes detail the underlying chemistry, proposed reaction mechanisms, and step-by-step protocols for the preparation, curing, and characterization of epoxy thermosets utilizing this novel diamine hardener. The protocols for thermal and mechanical analysis are designed to be self-validating, providing a robust framework for evaluating the performance of the resulting materials.

Introduction: The Rationale for N-(4-Methylbenzyl)propane-1,3-diamine in Epoxy Formulations

Epoxy resins are a cornerstone of high-performance thermosetting polymers, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The ultimate performance of an epoxy system is critically dependent on the choice of curing agent, or hardener, which dictates the cross-linking chemistry and the final network architecture of the thermoset.[2][3] Amine-based hardeners, particularly diamines, are widely used due to their reactivity and the robust properties they impart to the cured resin.[4][5]

N-(4-Methylbenzyl)propane-1,3-diamine is an intriguing candidate for an epoxy curing agent due to its unique molecular structure, which combines a flexible aliphatic propane-1,3-diamine backbone with a more rigid 4-methylbenzyl group. This hybrid structure suggests a balance of properties in the resulting cured epoxy: the aliphatic portion can contribute to good flexibility and impact strength, while the aromatic component may enhance thermal stability and mechanical stiffness. The presence of both primary and secondary amine functionalities suggests a multi-stage curing reaction, potentially offering a favorable curing profile with a manageable pot life and a comprehensive cross-linking network.

These application notes will provide a foundational understanding and practical protocols for researchers to explore the potential of N-(4-Methylbenzyl)propane-1,3-diamine as a versatile curing agent for a new generation of epoxy materials.

Curing Mechanism and Stoichiometry

The curing of epoxy resins with amine hardeners proceeds through a nucleophilic addition reaction between the amine groups and the epoxide (oxirane) rings of the epoxy resin.[4][5] In the case of N-(4-Methylbenzyl)propane-1,3-diamine, the reaction is initiated by the more reactive primary amine, followed by the reaction of the secondary amines, leading to a highly cross-linked, three-dimensional network.[2]

The reaction proceeds in two main stages:

  • Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine, as well as the original secondary amine on the diamine, can then react with another epoxide group, creating a tertiary amine and another hydroxyl group.

The hydroxyl groups formed during the reaction can catalyze further epoxy-amine reactions, leading to an autocatalytic effect on the curing process.[6]

Visualizing the Curing Pathway

G epoxy_resin Epoxy Resin (e.g., DGEBA) intermediate Linear Chain Extension (Primary Amine Reaction) epoxy_resin->intermediate + curing_agent N-(4-Methylbenzyl)propane-1,3-diamine curing_agent->intermediate crosslinked Cross-linked Network (Secondary Amine Reaction) intermediate->crosslinked Further Reaction cured_thermoset Cured Thermoset (Rigid 3D Network) crosslinked->cured_thermoset Complete Cure

Caption: Proposed curing pathway of an epoxy resin with N-(4-Methylbenzyl)propane-1,3-diamine.

Calculating Stoichiometry: The Amine Hydrogen Equivalent Weight (AHEW)

For optimal properties, the epoxy resin and curing agent should be mixed in a stoichiometric ratio. This is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.

The AHEW is calculated as follows: AHEW = Molecular Weight of Amine / Number of Active Hydrogens

For N-(4-Methylbenzyl)propane-1,3-diamine (C11H18N2, Molecular Weight ≈ 178.28 g/mol ), there are three active hydrogens (two on the primary amine and one on the secondary amine).

AHEW = 178.28 / 3 ≈ 59.43 g/equivalent

The required amount of curing agent per 100 parts of resin (phr) is then: phr = (AHEW / EEW) * 100

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for N-(4-Methylbenzyl)propane-1,3-diamine may not be widely available, it should be handled with the care afforded to other amine curing agents. Similar compounds can be corrosive, cause skin and eye burns, and may be harmful if inhaled or ingested.[7][8][9][10][11]

Always perform a thorough risk assessment before handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Preparation of Cured Epoxy Specimens

This protocol describes the preparation of epoxy test specimens for subsequent thermal and mechanical analysis.

Materials and Equipment:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • N-(4-Methylbenzyl)propane-1,3-diamine

  • Top-pan balance (±0.01 g)

  • Disposable mixing cups and stirring rods

  • Vacuum desiccator or centrifuge for degassing

  • Molds for test specimens (e.g., silicone or PTFE)

  • Programmable oven

Procedure:

  • Determine Stoichiometry: Calculate the required mass of N-(4-Methylbenzyl)propane-1,3-diamine based on the EEW of the chosen epoxy resin and the AHEW of the curing agent.

  • Weighing: Accurately weigh the epoxy resin into a disposable mixing cup. In a separate container, weigh the calculated amount of the curing agent.

  • Mixing: Add the curing agent to the epoxy resin and mix thoroughly for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles until bubbling subsides. Alternatively, a non-heated centrifuge can be used.

  • Casting: Carefully pour the degassed mixture into the molds, avoiding the introduction of new air bubbles.

  • Curing: Transfer the molds to a programmable oven and apply the desired curing schedule. A typical two-stage cure schedule might be:

    • Initial cure: 2 hours at 80°C

    • Post-cure: 3 hours at 150°C (Note: The optimal cure schedule should be determined experimentally, for example, by using DSC analysis.)

  • Cooling and Demolding: Allow the specimens to cool slowly to room temperature inside the oven to prevent thermal stress before demolding.

Protocol 2: Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the curing process of epoxy resins by measuring the heat flow associated with the exothermic curing reaction.[12][13] This allows for the determination of the heat of cure, the degree of cure, and the glass transition temperature (Tg).[13][14]

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/curing agent mixture in a DSC pan.

  • Dynamic Scan (for determining the cure profile):

    • Place the sample in the DSC cell.

    • Equilibrate at a low temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[15]

    • Record the heat flow as a function of temperature. The area under the exothermic peak corresponds to the total heat of cure (ΔH_total).

  • Isothermal Scan (for studying cure kinetics at a specific temperature):

    • Place a fresh sample in the DSC.

    • Rapidly heat the sample to the desired isothermal curing temperature.

    • Hold at this temperature until the reaction is complete (heat flow returns to baseline).

    • The area of the exotherm gives the heat released at that temperature.

  • Tg Determination:

    • After a curing run, cool the sample to room temperature.

    • Perform a second heating scan at the same heating rate. The step change in the baseline of the thermogram indicates the glass transition temperature (Tg).[14]

Data Presentation:

ParameterDescriptionTypical Value Range
Onset Temperature (°C) Temperature at which the curing reaction begins.80 - 120
Peak Exotherm Temp (°C) Temperature of the maximum rate of reaction.[15]120 - 180
Heat of Cure (ΔH, J/g) Total energy released during curing.[13]300 - 500
Glass Transition (Tg, °C) Temperature of transition from glassy to rubbery state.[13]100 - 180
Protocol 3: Rheological Analysis of the Curing Process

Rheology is used to monitor the change in viscosity and viscoelastic properties of the epoxy system as it transitions from a liquid to a solid gel and finally a cured thermoset.[16][17][18] This is crucial for determining the pot life and gel time of the formulation.[16]

Procedure:

  • Sample Loading: Place a small amount of the freshly mixed epoxy/curing agent onto the lower plate of a rheometer equipped with parallel plates.

  • Isothermal Test:

    • Bring the plates together to the desired gap (e.g., 1 mm).

    • Set the test temperature to the desired curing temperature.

    • Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

  • Gel Point Determination: The gel point is typically identified as the time at which the storage modulus (G') equals the loss modulus (G'').[17]

Data Presentation:

ParameterDescription
Initial Viscosity (Pa·s) Viscosity of the freshly mixed system.
Gel Time (minutes) Time to reach the G'/G'' crossover point.[17]
Pot Life The time it takes for the initial viscosity to double or quadruple.
Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Material Characterization start Mix Resin & Curing Agent degas Degas Mixture start->degas cast Cast into Molds degas->cast cure Cure in Oven cast->cure dsc DSC Analysis (Cure Kinetics, Tg) cure->dsc rheology Rheology (Viscosity, Gel Time) cure->rheology dma DMA (Thermomechanical) cure->dma tensile Tensile Testing (Strength, Modulus) cure->tensile

Caption: General workflow from sample preparation to material characterization.

Conclusion and Future Directions

N-(4-Methylbenzyl)propane-1,3-diamine presents a promising avenue for the development of novel epoxy thermosets with potentially tailored properties. The protocols outlined in this document provide a robust starting point for the systematic investigation of this curing agent. By following these methodologies, researchers can effectively characterize the curing behavior and the final thermomechanical properties of epoxy systems cured with N-(4-Methylbenzyl)propane-1,3-diamine. Further research should focus on optimizing the cure schedules, exploring the effects of different epoxy resins, and evaluating the chemical resistance and long-term durability of the cured materials.

References

  • Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent.
  • Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Shimadzu.
  • A Researcher's Guide to Differential Scanning Calorimetry (DSC) for Cured Epoxy Resin Analysis. Benchchem.
  • Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. TA Instruments.
  • Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. TA Instruments.
  • Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI.
  • Curing of an Epoxy Resin. NETZSCH Analyzing & Testing.
  • Modeling of Cure Kinetics and Rheological Behavior of an Epoxy Resin Using DSC and Rheometry. MDPI.
  • Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. PMC - NIH.
  • Characterization of the rheological properties of a fast-curing epoxy-molding compound. The Society of Rheology.
  • Dynamic mechanical properties of multi-functional epoxy resin cured with diamine and filled with pitch-based carbon short fibers treated with coupling agents. Taylor & Francis.
  • The Chemistry Behind Amine-Cured Epoxy Systems. Epoxy School.
  • Thermoset Cure Chemistry Part 3: Epoxy Curing Agents.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News.
  • Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry.
  • N-(4-methoxybenzyl)propane-1,3-diamine. Benchchem.
  • Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. RSC Publishing.
  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
  • Amine Hardeners - Session 27. YouTube.
  • SAFETY DATA SHEET - N-Methyl-1,3-propanediamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. Fisher Scientific.
  • SAFETY DATA SHEET - 1,3-Diaminopropane. Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine. TCI Chemicals.
  • Safety Data Sheet - 1,3-DIAMINOPROPANE. Spectrum Chemical.
  • Types of Epoxy Curing Agents – Part 1. NSPC Insights.
  • High-Performance 4-Methylcyclohexane-1,3-Diamine: Epoxy Curing Agent and Polyurethane Intermedi
  • (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI.
  • An Epoxy Curing Agent with Superior Carbam
  • N-benzylpropane-1,3-diamine. PubChem.
  • Epoxy coatings cured with diamines containing primary and tertiary amine groups.
  • Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides. Girolami Group Website - University of Illinois.

Sources

Topic: Functionalization of N-(4-Methylbenzyl)propane-1,3-diamine for Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Asymmetric Architecture in Polymer Design

N-(4-Methylbenzyl)propane-1,3-diamine is an exemplary, asymmetric diamine monomer that presents a unique opportunity for sophisticated polymer design. Its structure, featuring a primary amine, a secondary amine, and a functionalizable aromatic ring, allows for selective reactivity and the introduction of complex functionalities. This guide moves beyond standard polymerization techniques to explore how this monomer can be strategically functionalized to create polymers with precisely tailored properties for applications ranging from high-performance materials to advanced biomedical systems.

The inherent difference in reactivity between the primary and secondary amine groups is the cornerstone of its utility. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site of reaction in many polymerization processes, such as polyamidation and polyurea formation.[1][2] The secondary amine, often incorporated into the polymer backbone, remains as a reactive handle for post-polymerization modification. This guide provides detailed protocols for leveraging this unique chemistry to synthesize novel polyamides and polyurethanes.

Strategic Overview: Pre- vs. Post-Polymerization Functionalization

The decision of when to introduce a functional group—before or after polymerization—is critical to achieving the desired material properties. Each strategy offers distinct advantages and is chosen based on the target application and the chemical nature of the desired functional group.

  • Pre-Polymerization Functionalization: This involves chemically modifying the N-(4-Methylbenzyl)propane-1,3-diamine monomer first, followed by polymerization of the new, functionalized monomer. This is the preferred route when the desired functionality might not survive the conditions of a subsequent modification step or when precise, stoichiometric incorporation of the functional group is required.

  • Post-Polymerization Modification: In this approach, a polymer is first synthesized using the unmodified diamine. The secondary amine within the polymer backbone then serves as a reactive site for subsequent chemical transformations. This is a powerful method for creating a library of related materials from a single parent polymer and for attaching moieties that are incompatible with polymerization conditions.[3]

cluster_pre Pre-Polymerization cluster_post Post-Polymerization start Define Target Polymer Properties strategy Select Functionalization Strategy start->strategy pre_mod Modify Diamine Monomer strategy->pre_mod Functionality is stable to polymerization post_poly Synthesize Parent Polymer strategy->post_poly Functionality is sensitive or diverse library needed pre_poly Polymerize Functional Monomer pre_mod->pre_poly Controlled Stoichiometry characterize Characterize Final Polymer pre_poly->characterize post_mod Modify Reactive Sites on Polymer Backbone post_poly->post_mod Versatile Derivatization post_mod->characterize cluster_aq Aqueous Phase Preparation cluster_org Organic Phase Preparation A1 Dissolve Diamine & NaOH in Water C Combine Phases in High-Speed Blender A1->C B1 Dissolve Terephthaloyl Chloride in Dichloromethane B1->C D Polymer Precipitates C->D E Filter and Collect Solid Polymer D->E F Wash with Water and Acetone E->F G Dry Under Vacuum at 60°C F->G H Characterize Product (FTIR, NMR, GPC) G->H

Caption: Workflow for interfacial polyamide synthesis.
Step-by-Step Protocol
  • Prepare Aqueous Phase: In a 250 mL beaker, dissolve 4.46 g (0.025 mol) of N-(4-Methylbenzyl)propane-1,3-diamine and 2.20 g (0.055 mol) of sodium hydroxide in 100 mL of deionized water. Cool the solution to 5°C in an ice bath.

  • Prepare Organic Phase: In a separate 250 mL beaker, dissolve 5.08 g (0.025 mol) of terephthaloyl chloride in 100 mL of dichloromethane.

  • Polymerization: Add the aqueous solution to a high-speed laboratory blender. Turn on the blender to a high setting and rapidly pour the organic solution into the vortex. A white polymer will precipitate immediately. Continue blending for 5 minutes.

  • Isolation: Turn off the blender and filter the contents through a Büchner funnel to collect the solid polymer.

  • Purification: Wash the polymer crumb thoroughly three times with 100 mL of deionized water, followed by three washes with 100 mL of acetone to remove unreacted monomers and salts.

  • Drying: Place the purified polymer in a vacuum oven and dry at 60°C for 24 hours or until a constant weight is achieved.

  • Characterization: The resulting polyamide should be characterized to confirm its structure and properties.

Expected Characterization Data
ParameterExpected Result
Appearance White to off-white fibrous solid
Yield > 90%
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend)
¹H NMR (DMSO-d₆, δ) Aromatic protons (7-8 ppm), benzyl CH₂ (~4.5 ppm), polymer backbone CH₂ groups (1.5-3.5 ppm), amide N-H (~8.5 ppm)
GPC (in DMAc/LiCl) Mₙ > 20,000 g/mol , PDI: 2.0-3.5 (typical for interfacial polymerization)

Application Protocol 2: Synthesis of a Polyurethane-Urea via Two-Step Prepolymer Method

This protocol describes the synthesis of a polyurethane-urea, where N-(4-Methylbenzyl)propane-1,3-diamine acts as a chain extender. [2][4][5]The two-step method allows for better control over the polymer architecture. First, an isocyanate-terminated prepolymer is formed from a polyol and an excess of diisocyanate. Second, this prepolymer is reacted with the diamine. The more reactive primary amine of our monomer will preferentially react, leading to urea linkages and extending the polymer chains.

Causality Behind Experimental Choices:

  • Molar Excess of Diisocyanate: Using a 2:1 molar ratio of diisocyanate to polyol ensures that the resulting prepolymer is terminated with reactive isocyanate groups on both ends, which are necessary for the subsequent chain extension step.

  • Catalyst: A tin-based catalyst (DBTDL) is often used to promote the urethane-forming reaction between the polyol and diisocyanate, which can otherwise be slow. [4]* Anhydrous Conditions: Isocyanate groups are highly reactive with water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and CO₂ gas (foaming). Therefore, all reagents and solvents must be strictly anhydrous to prevent side reactions and ensure high molecular weight.

Polyurethane Synthesis Scheme

cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension Diol Polyol (e.g., PTMG) Prepolymer Isocyanate-Terminated Prepolymer Diol->Prepolymer Diisocyanate Diisocyanate (2 eq.) (e.g., MDI) Diisocyanate->Prepolymer Polymer Polyurethane-Urea Prepolymer->Polymer Forms Urea Linkage Diamine Diamine Extender (N-(4-Methylbenzyl) propane-1,3-diamine) Diamine->Polymer

Caption: Two-step synthesis of polyurethane-urea.
Step-by-Step Protocol
  • Reagent Preparation: Dry poly(tetramethylene glycol) (PTMG, Mₙ ≈ 2000 g/mol ) under vacuum at 80°C for 4 hours. Ensure all other reagents (MDI, diamine) and solvents (DMF) are anhydrous.

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 20.0 g (0.01 mol) of dried PTMG. Heat to 60°C and add 5.0 g (0.02 mol) of 4,4'-Methylene diphenyl diisocyanate (MDI). Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst. Stir the mixture at 80°C under a nitrogen atmosphere for 2 hours. The viscosity will increase significantly.

  • Chain Extension: Cool the prepolymer to 40°C and dissolve it in 50 mL of anhydrous dimethylformamide (DMF). In a separate flask, dissolve 1.78 g (0.01 mol) of N-(4-Methylbenzyl)propane-1,3-diamine in 20 mL of anhydrous DMF.

  • Polymerization: While stirring the prepolymer solution vigorously, add the diamine solution dropwise over 15 minutes. A rapid increase in viscosity will be observed. Continue stirring for an additional 2 hours at room temperature.

  • Film Casting: Pour the viscous polymer solution onto a clean glass plate and cast a film of uniform thickness using a doctor blade.

  • Curing and Drying: Place the cast film in an oven at 70°C for 12 hours to remove the solvent and complete the reaction.

  • Characterization: Peel the resulting polymer film from the glass plate for characterization.

Expected Polymer Properties
ParameterExpected Result
Appearance Transparent, flexible, and tough film
FTIR (cm⁻¹) ~3320 (N-H stretch), ~2270 (disappearance of N=C=O), ~1730 (Urethane C=O), ~1650 (Urea C=O)
TGA (T₅%) Onset of degradation > 280°C
DSC Glass transition temperature (T₉) dependent on soft/hard segment ratio, typically between -40°C and 20°C.
Mechanical Properties High tensile strength and elongation at break, characteristic of thermoplastic elastomers.

References

  • Oishi, Y., Kakimoto, M., & Imai, Y. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides.
  • Figueruelo, A., et al. (2022). Synthesis of Nonisocyanate Poly(hydroxy)
  • Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Sheares, V. V., et al. (n.d.). Synthesis of disubstituted amine-functionalized diene-based polymers. ScienceDirect.
  • Li, F., et al. (n.d.).
  • Steblyanko, A. Y., et al. (2020). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES.
  • Miccio, L. A., et al. (2024). Synthesis of Bio-Based Polyurethanes from Functionalized Sunflower Seed Oil. MDPI.
  • Al-Salah, H. A. (2015). Synthesis and characterization of some polyurethanes and polyurethane-ureas.
  • Riegger, F., & D'Acunzi, M. (2018). Functional polyamides with gem-diazido units: synthesis and diversification. Polymer Chemistry (RSC Publishing).
  • Dove, A. P., & Hedrick, J. L. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Xiong, L., et al. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI.
  • Lee, S., et al. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link]

  • Wang, Y., et al. (2019). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. MDPI.
  • Martyanov, G. S. (2025). New Synthesis of N-Monosubstituted Propane-1,3-diamines.
  • Iancu, M., et al. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Bis-Alkylation in Diamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #404-BIS-ALKYL Status: Open Subject: Troubleshooting Over-Alkylation Side Products Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support center. If you are reading this, you are likely staring at an LC-MS trace dominated by the


 peak (bis-alkylated/dialkylated product) when you only wanted the 

peak (mono-alkylated).

The synthesis of mono-N-alkylated diamines is a classic problem in organic synthesis. The fundamental issue is nucleophilic acceleration : the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting material (a primary amine) due to the inductive electron-donating effect of the new alkyl group. This creates a "runaway reaction" where the second alkylation is faster than the first.

This guide provides three distinct tiers of intervention, ranging from process optimization to chemical engineering controls.

Module 1: The Mechanistic Root Cause

Before fixing the chemistry, we must visualize the kinetics. In a standard


 reaction between a diamine and an alkyl halide, you are fighting two rate constants: 

(mono-alkylation) and

(bis-alkylation).
Kinetic Pathway Visualization

ReactionKinetics cluster_legend The Problem Start Primary Diamine (Nucleophile) Mono Mono-Alkylated (Target Product) Start->Mono k1 (Slow) Bis Bis-Alkylated (Over-Alkylation) Mono->Bis k2 (Fast) (+I Effect increases nucleophilicity) Quat Quaternary Salt (Dead End) Bis->Quat k3 Text If k2 > k1, Bis-alkylation dominates. Target: Make k1 >> k2 via conditions.

Figure 1: Kinetic competition in amine alkylation. The secondary amine (Mono) is electronically activated, making


 in standard solvents.

Module 2: Direct Alkylation Strategies (The "Quick" Route)

If you must proceed via direct alkylation (e.g., using an alkyl halide), you cannot rely on standard stoichiometry (1:1). You must alter the statistical probability of the collision or the chemical environment.

Protocol A: The "High Dilution & Excess" Method

Best for: Cheap, commercially available diamines (e.g., ethylenediamine, piperazine).

The Logic: By flooding the reaction with a large excess of the starting diamine, you statistically ensure that the alkylating agent collides with a primary amine (


) rather than the newly formed secondary amine (

).

Step-by-Step:

  • Dissolve the diamine (5.0 to 10.0 equivalents) in the solvent (DCM or Methanol).

  • Cool the solution to 0°C. Lower temperature suppresses the higher activation energy pathway (often

    
    ).
    
  • Dilute your alkylating agent (1.0 equiv) in a separate volume of solvent.

  • Add the alkylating agent dropwise over 1–2 hours.

    • Why? This keeps the instantaneous concentration of the electrophile low, favoring reaction with the vast excess of starting amine.

  • Workup: The challenge here is removing the 9 equivalents of unreacted diamine.

    • Option 1: If the diamine is volatile (e.g., ethylenediamine), remove via rotary evaporation/vacuum.

    • Option 2: Aqueous extraction. If your product is lipophilic (has a greasy chain), wash the organic layer extensively with water to remove the water-soluble starting diamine.

Protocol B: The "Cesium Effect" (Advanced)

Best for: Complex amines where you cannot use excess starting material.

The Logic: Research by Salvatore et al. demonstrated that Cesium Hydroxide (CsOH) promotes mono-alkylation.[1][2] The large cesium cation (


) coordinates with the nitrogen of the product (secondary amine) and the leaving group, sterically and electronically hindering the second attack.

Reagents:

  • Cesium Hydroxide monohydrate (

    
    )
    
  • Activated 4Å Molecular Sieves (Critical for removing water)

  • Solvent: DMF (N,N-dimethylformamide)[3]

Procedure:

  • Flame-dry a flask and add activated 4Å molecular sieves.

  • Add Diamine (1.0 eq) and DMF (0.2 M concentration).

  • Add

    
     (1.2 eq) and stir for 30 mins.
    
  • Add Alkyl Halide (1.0 eq).

  • Stir at room temperature.

  • Result: Typically yields >85% mono-alkylated product with <5% bis-alkylation.

Module 3: Reductive Amination (The "Softer" Route)

If your alkyl group can be derived from an aldehyde or ketone, Reductive Amination is superior to direct alkylation. It avoids the


 mechanism entirely.
Protocol C: The Abdel-Magid Stepwise Method

Best for: Maximum selectivity using Sodium Triacetoxyborohydride (STAB).

The Logic: Secondary amines react with aldehydes to form iminium ions, which reduce faster than primary imines. However, by separating the imine formation step from the reduction step, you lock the stoichiometry before reduction occurs.

Step-by-Step:

  • Imine Formation:

    • Mix Diamine (1.2 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane) or THF.

    • Add drying agent (

      
       or molecular sieves) to push the equilibrium toward the imine.
      
    • Stir for 1–2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 eq).
      
    • Note:

      
       is mild and will not reduce the aldehyde, only the imine.
      
  • Quench: Add saturated

    
    .
    

Comparison of Reducing Agents:

ReagentSelectivityRisk of Bis-AlkylationNotes

HighLowToxic (Cyanide risk). Requires pH control (pH 5-6).

Excellent Very Low Recommended. Non-toxic, works in neutral media.

PoorHighToo strong; reduces aldehydes to alcohols rapidly.

Module 4: Protecting Group Strategy (The "Sure" Route)

If the diamine is expensive or chiral, you cannot afford to waste it. You must desymmetrize the molecule using a protecting group (Boc, Cbz).

Protocol D: The "Lee" Statistical Protection

Reference: Synthetic Communications 37: 737–742, 2007.

The Logic: Instead of using excess diamine, you use acid to "deactivate" one of the amine groups. By protonating one amine (


), you render it non-nucleophilic, leaving the other (

) free to react with the protecting group.

Step-by-Step:

  • Dissolve Diamine (1.0 eq) in Methanol.

  • Add HCl (1.0 eq) (e.g., 1.25 M HCl in MeOH).

    • Result: Statistical distribution favors the mono-protonated species (

      
      ).
      
  • Add

    
     (1.0 eq) slowly.[4]
    
    • Only the free amine reacts. The protonated amine is inert.

  • Neutralize with aqueous NaOH.

  • Extract the Mono-Boc-diamine.

  • Perform Alkylation on the remaining free amine.

  • Deprotect (TFA/DCM) to reveal the final mono-alkylated diamine.

Module 5: Troubleshooting & FAQs

Decision Tree: Which method should I choose?

DecisionTree Q1 Is the Diamine cheap/bulk? Q2 Can you use an Aldehyde/Ketone? Q1->Q2 No (Valuable) MethodA Method A: Excess Diamine (10 eq) Q1->MethodA Yes Q3 Is the Diamine acid sensitive? Q2->Q3 No (Must use Halide) MethodC Method C: Reductive Amination Q2->MethodC Yes MethodB Method B: Cesium Hydroxide Q3->MethodB Yes MethodD Method D: Mono-Boc Protection Q3->MethodD No

Figure 2: Strategic decision matrix for selecting the optimal synthesis pathway.

Frequently Asked Questions

Q: I have a mixture of Mono- and Bis-alkylated products. How do I separate them? They streak on silica. A: Amines interact strongly with the acidic silanols on silica gel, causing streaking.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use DCM/MeOH with 1%

    
     (Ammonium Hydroxide) or TEA. The base competes for the silanol sites, sharpening the peaks.
    
  • Alternative: Use "Amine-functionalized silica" cartridges if available.

Q: Can I use a phase transfer catalyst (PTC)? A: Generally, avoid PTCs for mono-alkylation. PTCs (like TBAI) often accelerate the reaction indiscriminately, increasing the local concentration of active species and leading to higher bis-alkylation rates.

Q: Why not just use 1.0 equivalent of alkyl halide with 1.0 equivalent of diamine? A: Statistics. Even if


, at 50% conversion, you have significant amounts of product competing with starting material. You will almost always get a statistical mixture (approx. 50% Mono, 25% Bis, 25% Start) unless you use the strategies above.

References

  • Cesium Effect (Method B): Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][3][5] The Journal of Organic Chemistry, 67(3), 674–683. Link

  • Reductive Amination (Method C): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link

  • Mono-Protection Strategy (Method D): Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742.[10] Link

  • General Review: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[10][11][12] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link

Sources

Storage conditions to prevent oxidation of N-(4-Methylbenzyl)propane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Methylbenzyl)propane-1,3-diamine

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of N-(4-Methylbenzyl)propane-1,3-diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental work. The stability of your starting materials is paramount for reproducible and reliable results.

N-(4-Methylbenzyl)propane-1,3-diamine, like many aromatic amines, is susceptible to oxidative degradation. This process can compromise the purity of the compound, leading to the formation of undesired byproducts and potentially impacting experimental outcomes. This guide addresses the most common questions and issues related to its storage and provides troubleshooting steps to maintain its quality.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary causes of degradation for N-(4-Methylbenzyl)propane-1,3-diamine, and what are the ideal storage conditions?

A1: The primary degradation pathway for N-(4-Methylbenzyl)propane-1,3-diamine is oxidation. Aromatic amines are particularly prone to react with atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of catalytic metal ions.[1] This oxidation can lead to color changes and the formation of impurities.

The core principle for preserving this compound is to minimize its exposure to these environmental factors. The ideal storage conditions are summarized below.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Reduces the kinetic rate of oxidation reactions. While room temperature may be acceptable for short periods, refrigeration is strongly recommended for long-term stability.[2][3]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, which is the primary reactant in the oxidation process. This is the most critical factor in preventing degradation.[4][5]
Light Exposure Protect from LightStore in an amber glass vial or an opaque container to prevent photolytic reactions, which can generate free radicals and initiate oxidation.[3]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture. Glass is preferred as it is non-reactive.[2][6] Ensure the container seal (e.g., a PTFE-lined cap) is secure.
Humidity Dry EnvironmentAmines can be hygroscopic. Absorbed moisture can potentially facilitate certain degradation pathways.[2] Storing with a desiccant is advisable if the primary container is not perfectly sealed.
Q2: My N-(4-Methylbenzyl)propane-1,3-diamine sample, which was initially a colorless to light yellow liquid, has turned dark yellow or brown. What happened, and can I still use it?

A2: A significant color change is a strong visual indicator of oxidative degradation. Aromatic amines often form highly conjugated, colored byproducts upon oxidation.[7] The initial steps of oxidation can involve the formation of N-oxides or imines, which can further react or polymerize to create complex mixtures.[5][8]

Before using a discolored sample, its purity must be verified. Using a degraded compound can introduce significant artifacts into your experiments. The following workflow will help you decide on the appropriate course of action.

G cluster_0 Troubleshooting: Discolored Sample A Observe Color Change (e.g., Dark Yellow/Brown) B Is the intended application highly sensitive to impurities? (e.g., final API synthesis, quantitative assay) A->B C YES B->C D NO (e.g., preliminary screening, non-critical step) B->D E Perform Purity Analysis (See Protocol Below, e.g., HPLC, NMR) C->E D->E F Is purity >95% (or acceptable threshold)? E->F G YES F->G H NO F->H J Proceed with caution. Document the color change and potential for minor impurities. G->J I Consider purification (e.g., column chromatography) or using a fresh, unopened lot. H->I K DISCARD SAMPLE. Procure a fresh, unopened lot to ensure data integrity. I->K G cluster_0 Oxidation of N-(4-Methylbenzyl)propane-1,3-diamine cluster_1 Accelerating Factors Amine N-(4-Methylbenzyl)propane-1,3-diamine (Stable Form) Degradation Oxidized Products (Impurities, Colored Compounds) Amine->Degradation Oxidation Pathway O2 Oxygen (Air) O2->Degradation Heat Elevated Temperature Heat->Degradation Light UV Light Light->Degradation Metal Metal Ions (Fe, Cu) Metal->Degradation

Caption: Factors accelerating the oxidative degradation of the target diamine.

Q4: How should I handle the compound for daily use to minimize degradation?

A4: Proper handling technique is as crucial as long-term storage. Every time a stock bottle is opened, the compound is exposed to potential degradation.

  • Aliquot the Sample: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag). This minimizes the number of times the main stock is exposed to air.

  • Use an Inert Gas Blanket: Before sealing a vial or bottle for storage, flush the headspace with a gentle stream of dry nitrogen or argon. This displaces the oxygen-rich air. [4]* Work Efficiently: When weighing or dispensing the compound, do so quickly to minimize its time exposed to the atmosphere.

  • Use Appropriate Tools: Use clean, dry glass syringes or stainless steel spatulas. Avoid using reactive materials.

Q5: How can I confirm the purity of my stored sample and check for oxidation products?

A5: Analytical validation is the only definitive way to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. [5]Oxidation products often have different polarity and chromophores, making them separable and detectable.

This protocol provides a general starting point. Method optimization may be required based on the specific degradation products and available equipment.

  • Sample Preparation:

    • Accurately prepare a stock solution of your N-(4-Methylbenzyl)propane-1,3-diamine sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a reference standard from a new, unopened lot of the compound at the same concentration, if available.

    • Dilute the sample and standard solutions to a working concentration of ~0.1 mg/mL using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 254 nm (The methylbenzyl group should have a distinct UV absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the reference standard to determine the retention time of the pure compound.

    • Inject the aged sample. Look for a decrease in the area of the main peak and the appearance of new peaks, which indicate impurities.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Tintoll. (n.d.). Amine Antioxidants. Retrieved from [Link]

  • Kanematsu, M., et al. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Devanathan, C. (2012). Inhibition of amine oxidation. Google Patents (US20120271026A1).
  • Rochelle, G. T., et al. (2016). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • Britannica. (n.d.). Amine. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • EPTQ. (2010). Chemical analysis in amine system operations. Retrieved from [Link]

  • Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. Retrieved from [Link]

  • ResearchGate. (2016). Proper Handling and Storage of Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

Sources

Validation & Comparative

Validating structure of N-(4-Methylbenzyl)propane-1,3-diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Validation and Analytical Profiling of N-(4-Methylbenzyl)propane-1,3-diamine Scaffolds

Executive Summary & Strategic Context

In the landscape of polyamine medicinal chemistry, N-(4-Methylbenzyl)propane-1,3-diamine represents a critical "linker" scaffold. Unlike its ubiquitous 1,2-diamine analogs (ethylenediamine derivatives), the 1,3-diamine backbone offers distinct conformational flexibility and reduced metal-chelation affinity, making it a preferred spacer in GPCR ligands and kinase inhibitors where rigid chelation is undesirable.

However, the synthesis of this scaffold via reductive amination presents a notorious validation challenge: Regioselective Ambiguity. The competing formation of N,N’-bis-alkylated (symmetric) and N,N-dialkylated (asymmetric) impurities often escapes detection by standard LC-UV methods due to overlapping chromophores.

This guide provides a self-validating analytical framework to distinguish the target mono-alkylated species from its structural isomers and homologs, supported by comparative stability data against ethylenediamine alternatives.

Synthesis & The Impurity Landscape

To understand the validation logic, one must understand the failure modes of the synthesis. The standard route involves the reductive amination of 4-methylbenzaldehyde with propane-1,3-diamine.

The Challenge: The secondary amine product is more nucleophilic than the primary amine starting material, leading to "runaway" alkylation.

SynthesisPath Start 4-Methylbenzaldehyde + 1,3-Diaminopropane Imine Imine Intermediate Start->Imine -H2O Target TARGET: N-(4-Methylbenzyl) propane-1,3-diamine Imine->Target Reductive Step (NaBH4) BisImpurity IMPURITY A: N,N'-Bis(4-methylbenzyl) (Symmetric) Target->BisImpurity Over-alkylation (Distal N) GemImpurity IMPURITY B: N,N-Bis(4-methylbenzyl) (Asymmetric) Target->GemImpurity Over-alkylation (Proximal N)

Figure 1: Reaction pathway highlighting the thermodynamic sinks (Impurities A and B) that complicate structural validation.

Comparative Analytical Methodologies

Standard 1D NMR is often insufficient for definitive batch release because the chemical shift differences between the target and Impurity B (N,N-dialkyl) are subtle (<0.05 ppm) in the aliphatic region.

Table 1: Analytical Performance Matrix
FeatureMethod A: Standard 1H NMR (CDCl3) Method B: Quantitative 13C NMR + HSQC Method C: UPLC-MS/MS (Recommended)
Differentiation Principle Integration ratios (Aromatic vs. Aliphatic).Carbon environment symmetry.[1][2]Fragmentation pattern & Exact Mass.
Limit of Detection (Impurity) ~2-5% (Poor for trace analysis).~1% (Time-consuming).<0.1% (High Sensitivity).
Isomer Resolution Low. N-benzyl vs N,N-dibenzyl shifts overlap significantly.High. N-benzyl carbon shifts distinct from N,N-dibenzyl.High. Distinct fragmentation (m/z 105 vs 224).
Throughput High (10 min/sample).Low (4-12 hrs/sample).Very High (3 min/sample).
The "Golden Standard" Protocol: 2D HMBC Validation

To unequivocally validate the structure, you must prove the connectivity of the benzyl methylene group to a secondary nitrogen, not a tertiary one.

  • Target Signal: In HMBC, the benzyl benzylic protons (approx 3.7 ppm) should show a correlation to the propyl C1 carbon.

  • Differentiation:

    • Target (Mono): The propyl C1 sees one benzyl group.

    • Impurity B (N,N-dialkyl): The propyl C1 sees two benzyl groups (intensified correlation) and the nitrogen is tertiary (no NH coupling in non-exchanging solvents like DMSO-d6).

Structural Stability Comparison: 1,3- vs. 1,2-Diamines

When selecting a scaffold for drug development, the choice between a propane-1,3-diamine (C3) and an ethane-1,2-diamine (C2) backbone is pivotal.

Table 2: Physiochemical & Stability Profile
ParameterN-(4-Methylbenzyl)propane-1,3-diamine (C3) N-(4-Methylbenzyl)ethane-1,2-diamine (C2)
pKa (Primary Amine) ~10.5~9.9 (Lower due to inductive effect of proximal N).
Chelation Stability Low. Forms 6-membered rings with metals (entropy disfavored).High. Forms stable 5-membered chelate rings.[3]
Cyclization Risk Moderate. Can cyclize to form Azetidines (slow, high strain).High. Rapidly cyclizes to Imidazolidines with aldehydes.
Lipophilicity (LogP) Higher (Better membrane permeability).Lower.

Expert Insight: Use the C3 (1,3-diamine) scaffold if your target is an intracellular kinase or receptor where metal scavenging is not the mechanism of action. The C2 scaffold is prone to "trace metal poisoning" in assay buffers due to its high affinity for Cu2+ and Zn2+.

Detailed Experimental Protocols

Protocol A: Synthesis via Controlled Reductive Amination

Goal: Minimize Bis-alkylation.

  • Stoichiometry: Dissolve propane-1,3-diamine (5.0 eq, large excess is critical) in MeOH (0.2 M).

  • Addition: Add 4-methylbenzaldehyde (1.0 eq) dropwise over 1 hour at 0°C.

    • Why: High amine concentration statistically favors mono-imine formation.

  • Activation: Stir for 2 hours at 25°C to ensure complete imine formation.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 12 hours.

  • Workup (Crucial Step):

    • Quench with H2O.[4]

    • Extract with DCM.

    • Purification: The excess diamine stays in the aqueous phase at pH > 12. The mono-alkylated product extracts into DCM. Bis-alkylated impurities are highly lipophilic and will extract, but can be separated via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

Protocol B: Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection:

    • UV @ 254 nm (benzyl chromophore).

    • MS (ESI+): Scan range 100-500 m/z.

  • Validation Criteria:

    • Target [M+H]+ = 179.15 (approx).

    • Impurity A (Bis) [M+H]+ = 283.2.

    • Note: If you see m/z 179 but the retention time shifts, check for the iso-propyl isomer (rare, requires different starting material).

Analytical Decision Tree (Visualization)

ValidationTree Step1 Crude Product Isolated Step2 LC-MS Analysis (Check m/z) Step1->Step2 Decision1 Mass = Target + Bis-mass? Step2->Decision1 PathA Purify via Column Chromatography Decision1->PathA Yes PathB Mass = Target Only Decision1->PathB No Step3 1H NMR (DMSO-d6) PathB->Step3 Decision2 Integration Ratio Ar-H (4H) : N-CH2 (2H) Is it 2:1? Step3->Decision2 Fail REJECT: Likely Bis-impurity co-eluting Decision2->Fail No (Ratio 4:1) Pass PASS: Structure Validated Decision2->Pass Yes (Ratio 2:1)

Figure 2: Step-by-step logic flow for accepting or rejecting a synthesized batch based on spectral data.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. [Link]

  • Diamine Chelation Stability (1,2 vs 1,3): Hancock, R. D.[3] "Chelate ring size and metal ion selection." Journal of Chemical Education, 1992. [Link]

  • NMR differentiation of Amines: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Chapter 5: 2D Heteronuclear Correlation). [Link]

  • Analytical Profiling of Polyamines: Haegele, K. D., et al. "Determination of diamines and polyamines in biological fluids by HPLC." Journal of Chromatography B, 1979. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for N-(4-Methylbenzyl)propane-1,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of chemical entities is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a pure organic compound. This guide offers an in-depth comparison of the standards and methodologies applicable to the elemental analysis of N-(4-Methylbenzyl)propane-1,3-diamine, a diamine derivative relevant in synthetic and medicinal chemistry. Our focus will be on ensuring scientific integrity through robust, verifiable protocols and a clear understanding of the principles behind the analytical choices.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical sciences, utilized to confirm the empirical formula of a synthesized compound and to assess its purity.[1] For a compound like N-(4-Methylbenzyl)propane-1,3-diamine, accurate determination of its carbon (C), hydrogen (H), and nitrogen (N) content is a critical checkpoint in both research and manufacturing phases. It validates the synthetic pathway and ensures the integrity of the active pharmaceutical ingredient (API) or intermediate.[2]

Theoretical Composition of N-(4-Methylbenzyl)propane-1,3-diamine

The first step in any elemental analysis is to establish the theoretical or calculated percentage by mass of each element in the compound. This is derived from its molecular formula. N-(4-Methylbenzyl)propane-1,3-diamine is an isomer of other compounds with the molecular formula C11H18N2 .

The molecular weight and theoretical elemental composition are calculated as follows:

  • Molecular Formula: C₁₁H₁₈N₂

  • Molecular Weight: 178.27 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12174.11%
HydrogenH1.0081818.14410.18%
NitrogenN14.007228.01415.71%

These theoretical values are the benchmark against which all experimental results are compared.

Combustion Analysis: The Gold Standard for Organic Compounds

For determining the C, H, and N content of organic compounds like N-(4-Methylbenzyl)propane-1,3-diamine, combustion analysis is the universally accepted and most reliable method.[3] This technique, often referred to as CHN analysis, is based on the complete and instantaneous oxidation of the sample through flash combustion.[4]

The underlying principle is the conversion of the constituent elements into simple gaseous forms, which are then detected and quantified.[5]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂).

Experimental Workflow for Combustion Analysis

The workflow for a modern CHN analyzer is a highly automated and precise process.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing s1 Weigh 1-3 mg of N-(4-Methylbenzyl)propane-1,3-diamine into a tin capsule. s2 Encapsulate the sample and place it in the autosampler. s1->s2 a1 Sample is dropped into a high-temperature (~1000°C) combustion furnace. s2->a1 a2 Simultaneous injection of pure oxygen ensures complete 'flash' combustion. a1->a2 a3 Combustion gases (CO₂, H₂O, NₓOᵧ) are swept by a Helium carrier gas. a2->a3 a4 Gases pass through a reduction furnace (heated copper) to convert NₓOᵧ to N₂. a3->a4 a5 Gases are separated via a gas chromatography (GC) column. a4->a5 a6 A Thermal Conductivity Detector (TCD) quantifies each gas component. a5->a6 d1 Detector signals are integrated. a6->d1 d2 Software calculates the mass percentage of C, H, and N based on calibration with a known standard. d1->d2

Caption: Workflow of a typical combustion-based CHN elemental analysis.

Comparison of Elemental Analysis Techniques

While combustion analysis is the primary method for bulk elemental composition, other techniques are prevalent in pharmaceutical analysis for different purposes, primarily for detecting trace elemental impurities.

TechniquePrimary ApplicationElements DetectedSensitivityPrinciple
Combustion Analysis (CHN) Bulk elemental composition (C, H, N, S, O) of pure organic compounds. [6]C, H, N, S, OPercent (%) LevelComplete sample combustion followed by gas chromatography and thermal conductivity detection.[7]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Trace elemental impurity analysis. [8]Most elements, except C, H, N, O, F, and noble gases.Parts per million (ppm) to parts per billion (ppb).Atoms in a sample are excited by a plasma source, and the light emitted at characteristic wavelengths is measured.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ultra-trace elemental impurity analysis. [10]Most elements, with high resolution for isotopes.Parts per billion (ppb) to parts per trillion (ppt).Atoms are ionized in a plasma source, and the ions are separated and detected based on their mass-to-charge ratio.[8]

It is crucial to select the appropriate technique based on the analytical goal. For verifying the formula of N-(4-Methylbenzyl)propane-1,3-diamine, combustion analysis is the correct choice. For assessing potential metallic catalyst residues or contaminants, as mandated by guidelines like ICH Q3D, ICP-OES or ICP-MS would be required.[11]

Analysis_Decision_Tree start What is the analytical goal? q1 Verify bulk elemental composition (C, H, N) of a pure organic compound? start->q1 q2 Quantify trace metallic impurities or contaminants? q1->q2 No a1 Use Combustion Analysis (CHN Analyzer) q1->a1 Yes a2 Use ICP-OES or ICP-MS q2->a2 Yes

Caption: Decision tree for selecting the appropriate elemental analysis technique.

The Role of Certified Reference Materials (CRMs)

The accuracy of combustion analysis is entirely dependent on proper calibration. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable organic compounds with accurately known elemental compositions. While a specific CRM for N-(4-Methylbenzyl)propane-1,3-diamine is not available, a variety of commercially available standards are used.

Certified Reference MaterialMolecular Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)
AcetanilideC₈H₉NO71.09%6.71%10.36%
Benzoic AcidC₇H₆O₂68.85%4.95%-
SulfanilamideC₆H₈N₂O₂S41.85%4.68%16.27%
CystineC₆H₁₂N₂O₄S₂29.99%5.03%11.66%

Note: Data sourced from commercially available standards kits.

The choice of CRM should ideally have C, H, and N percentages that are in a similar range to the sample being analyzed to ensure the most accurate calibration. For N-(4-Methylbenzyl)propane-1,3-diamine, Acetanilide is an excellent choice due to its comparable nitrogen content.

Experimental Protocol: CHN Analysis of N-(4-Methylbenzyl)propane-1,3-diamine

This protocol outlines the steps for the quantitative determination of Carbon, Hydrogen, and Nitrogen, ensuring a self-validating system.

1. Instrument Preparation and System Suitability

  • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950-1000°C and ~650°C, respectively).

  • Verify stable baselines for the Thermal Conductivity Detector (TCD).

  • Analyze several empty tin capsules to establish a blank value.

2. Calibration

  • Accurately weigh (to ±0.001 mg) approximately 1-2 mg of a suitable Certified Reference Material (e.g., Acetanilide) into a tin capsule.

  • Analyze a minimum of three CRM samples to establish a calibration factor (K-factor) or calibration curve for each element.

  • The instrument software will use the known mass percentages of the CRM and the detector response to create the calibration.

3. Analysis of N-(4-Methylbenzyl)propane-1,3-diamine

  • Accurately weigh approximately 1-2 mg of the N-(4-Methylbenzyl)propane-1,3-diamine sample into a tin capsule.

  • Analyze the sample. It is best practice to run samples in triplicate to assess precision.

  • Periodically re-analyze a CRM sample (as a check standard) after every 10-15 unknown samples to verify that the calibration remains stable.

4. Data Analysis and Acceptance Criteria

  • The instrument software will automatically calculate the %C, %H, and %N for the unknown sample based on the established calibration.

  • The primary acceptance criterion for elemental analysis in pharmaceutical and academic settings is that the experimentally determined mass percentages must be within ±0.4% of the theoretical values.

Example Calculation for Nitrogen:

  • Theoretical %N = 15.71%

  • Acceptable Range = 15.31% to 16.11%

Any result falling outside this range would indicate potential issues with sample purity, weighing accuracy, or instrument calibration, and would necessitate an investigation.

Conclusion

The elemental analysis of N-(4-Methylbenzyl)propane-1,3-diamine is a critical step for its chemical verification. The definitive method for this purpose is combustion-based CHN analysis, which provides accurate and precise quantification of carbon, hydrogen, and nitrogen. This stands in contrast to techniques like ICP-OES and ICP-MS, which are designed for trace elemental impurity analysis as per regulatory guidelines like ICH Q3D. The trustworthiness of the results from combustion analysis is ensured through meticulous sample preparation, the use of Certified Reference Materials for calibration, and adherence to established acceptance criteria. By following the detailed protocol and understanding the principles outlined in this guide, researchers and drug development professionals can confidently ascertain the elemental composition and purity of their compounds, ensuring a foundation of quality and scientific rigor in their work.

References

  • MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Available at: [Link]

  • Elementar. (2025, July 10). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Available at: [Link]

  • PubChem. (n.d.). N1,N1-Diethyl-4-methylbenzene-1,3-diamine. Available at: [Link]

  • Wikipedia. (n.d.). Combustion analysis. Available at: [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Available at: [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Available at: [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Available at: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available at: [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Available at: [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Available at: [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Available at: [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). N-benzylpropane-1,3-diamine. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.